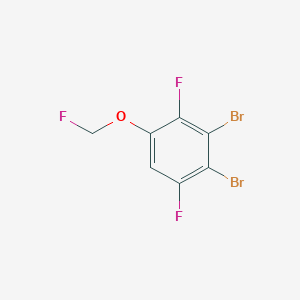

1,2-Dibromo-3,6-difluoro-4-(fluoromethoxy)benzene

描述

BenchChem offers high-quality 1,2-Dibromo-3,6-difluoro-4-(fluoromethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dibromo-3,6-difluoro-4-(fluoromethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C7H3Br2F3O |

|---|---|

分子量 |

319.90 g/mol |

IUPAC 名称 |

2,3-dibromo-1,4-difluoro-5-(fluoromethoxy)benzene |

InChI |

InChI=1S/C7H3Br2F3O/c8-5-3(11)1-4(13-2-10)7(12)6(5)9/h1H,2H2 |

InChI 键 |

HOGHPFFRJSNDIX-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C(=C(C(=C1F)Br)Br)F)OCF |

产品来源 |

United States |

Polyhalogenated Benzene Derivatives: Precision Scaffolds for Drug Discovery

[1]

Executive Summary

Polyhalogenated benzene derivatives represent a paradox in medicinal chemistry: they offer unparalleled opportunities for tuning lipophilicity and exploiting sigma-hole interactions (halogen bonding), yet they historically carry the stigma of environmental persistence and toxicity (e.g., dioxins, PCBs). This technical guide addresses the modern renaissance of these scaffolds. By leveraging site-selective cross-coupling technologies and understanding the quantum-mechanical "sigma-hole," researchers can now utilize polyhalogenated cores as rigid, orthogonally functionalizable hubs.[1] This guide details the physicochemical rationale, precise synthetic methodologies, and safety protocols required to integrate these powerful motifs into high-value pharmaceutical candidates.[1]

Part 1: The Physicochemical Imperative

The Sigma-Hole and Halogen Bonding

The incorporation of multiple halogen atoms (F, Cl, Br, I) onto a benzene ring does more than merely increase lipophilicity.[1] It fundamentally alters the electrostatic potential surface (ESP) of the aromatic system.

-

Mechanism: Halogens are generally viewed as electron-withdrawing by induction (-I) and electron-donating by resonance (+R). However, in polyhalogenated systems, the anisotropy of the electron density creates a localized region of positive electrostatic potential on the extension of the C–X bond axis.[1] This is the sigma-hole (

-hole). -

Therapeutic Relevance: This positive patch allows the halogen to act as a Lewis acid, forming highly directional non-covalent interactions (halogen bonds) with Lewis bases (e.g., carbonyl oxygens, nitrogen lone pairs) in the target protein.[1]

-

Tunability: The strength of the

-hole increases with the polarizability of the halogen (F < Cl < Br < I) and the electron-withdrawing nature of the remaining ring substituents.[1] A polyfluorinated benzene ring, for instance, significantly enhances the

Metabolic Blocking and Lipophilicity

Strategic polyhalogenation blocks metabolically labile sites (preventing P450-mediated oxidation) and modulates the partition coefficient (

-

Fluorine: often used to block metabolic soft spots without imposing significant steric bulk.

-

Chlorine/Bromine: Used to fill hydrophobic pockets and induce specific conformational locks via steric clashes (e.g., ortho-substitution forcing non-planar biaryl conformations).

Part 2: Synthetic Architectures – Site-Selectivity

The primary challenge in utilizing polyhalogenated benzenes (e.g., hexabromobenzene, pentachlorobenzene) is site-selectivity . How does one differentiate between six chemically identical C–Br bonds?

The Principle of Orthogonal Reactivity

Modern transition-metal catalysis utilizes steric and electronic differentiation to functionalize these symmetric cores sequentially.

-

Steric Control: Bulky phosphine ligands on Palladium catalysts can direct oxidative addition to the least sterically hindered halogen (typically para to a substituent).

-

Electronic Control: In mixed-halogen systems (e.g., 1-bromo-4-iodobenzene), the weaker C–I bond undergoes oxidative addition faster than the C–Br bond.[1]

Visualization: Site-Selective Logic

The following diagram illustrates the decision matrix for functionalizing a polyhalogenated core.

Caption: Logic flow for achieving site-selectivity in polyhalogenated arenes, distinguishing between steric and electronic control mechanisms.

Part 3: Experimental Protocol

Protocol: Site-Selective Suzuki-Miyaura Coupling of Hexabromobenzene

Objective: To synthesize a penta-bromo-monosubstituted biaryl intermediate, demonstrating the ability to break symmetry in a perhalogenated scaffold. This protocol relies on controlled stoichiometry and catalyst sterics.

Materials:

-

Substrate: Hexabromobenzene (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh

) -

Base: K

CO -

Solvent: Toluene/Ethanol (4:1 v/v)

Methodology:

-

Setup: In a glovebox or under strictly inert atmosphere (Ar/N

), charge a flame-dried Schlenk flask with Hexabromobenzene (551 mg, 1.0 mmol), Phenylboronic acid (134 mg, 1.1 mmol), and Pd(PPh -

Solvation: Add degassed Toluene (8 mL) and Ethanol (2 mL). Stir until partial suspension is achieved (Hexabromobenzene has low solubility).

-

Activation: Add degassed 2M aqueous K

CO -

Reaction: Heat the mixture to 80°C for 16 hours . Crucial Step: Vigorous stirring is required due to the biphasic nature.[1]

-

Monitoring: Monitor by TLC (Hexanes/EtOAc 95:5) or GC-MS. Look for the mono-arylated mass peak (

~ 548 for C -

Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Dichloromethane (3 x 20 mL).

-

Purification: Dry organics over MgSO

, filter, and concentrate. Purify via flash column chromatography on silica gel (100% Hexanes gradient to 5% DCM/Hexanes). -

Validation: Confirm structure via

C NMR (symmetry breaking results in distinct aromatic signals) and X-ray crystallography if solid.

Self-Validating Checkpoint:

-

If poly-substitution (di-, tri-arylation) is observed: Reduce temperature to 60°C and switch to a more sterically demanding ligand (e.g., SPhos) to increase the energy barrier for the second oxidative addition.[1]

Part 4: Case Studies & Data

Quantitative Impact of Halogenation

The following table summarizes the impact of sequential halogenation on the properties of a hypothetical benzene scaffold.

| Derivative | LogP (Lipophilicity) | Metabolic Stability (t | Primary Application | |

| Benzene | N/A | 2.13 | Low | Scaffold |

| Chlorobenzene | +10 kcal/mol | 2.84 | Moderate | Intermediate |

| 1,3,5-Tribromobenzene | +28 kcal/mol | 4.15 | High | Hydrophobic Core |

| Pentafluorobenzene | +35 kcal/mol | 2.65* | Very High | |

| Hexaiodobenzene | +55 kcal/mol | >6.0 | Inert | Crystal Engineering |

*Note: Fluorine increases lipophilicity less than Cl/Br/I due to its small size and high electronegativity.[1]

Case Study: Atogepant (Qulipta)

Atogepant, a CGRP receptor antagonist for migraine, utilizes a 2,3,6-trifluoropyridine (isostere to tri-halo benzene) motif.

-

Function: The specific arrangement of fluorine atoms modulates the pKa of the pyridine nitrogen and creates a specific electrostatic shape complementarity with the receptor binding pocket.[1]

-

Synthesis: Involves site-selective displacement of halogens on the pyridine ring, mirroring the logic described in Section 2.

Part 5: Safety & Toxicology Profile

The AhR Liability

A critical consideration when working with planar, polyhalogenated aromatics is their potential affinity for the Aryl Hydrocarbon Receptor (AhR).[1][2] High affinity binding to AhR (e.g., by TCDD or certain PCBs) triggers a cascade resulting in chloracne, immunosuppression, and hepatotoxicity.

Designing for Safety

To utilize polyhalogenated motifs safely, medicinal chemists must "design out" AhR toxicity:

-

Twisting the System: Introduce ortho-substituents to force the aromatic ring out of planarity. AhR binding strongly favors planar systems.

-

Solubility: Ensure the final drug candidate has sufficient polarity (PSA > 60 Å

) to prevent bioaccumulation in adipose tissue. -

Metabolic Handles: Incorporate "soft spots" (e.g., aliphatic chains, solubilizing amines) elsewhere in the molecule to ensure clearance.

Visualization: Toxicity vs. Efficacy Pathway

Caption: Divergent pathways for polyhalogenated compounds. Planarity risks AhR-mediated toxicity, while steric twisting favors therapeutic safety.[1]

References

-

Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC.[Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. Chemical Reviews.[Link]

-

The Role of the Sigma-Hole in the Stability of Halogen Bonds. ResearchGate.[Link]

-

Mechanism of action of toxic halogenated aromatics. Environmental Health Perspectives.[Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021. Pharma Excipients / PMC.[Link]

Novel Fluorinated Scaffolds for Agrochemical Synthesis: A Senior Application Scientist's Perspective

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Indispensable Role of Fluorine in Modern Agrochemicals

In the continuous quest for superior agrochemicals—those with optimal efficacy, enhanced safety profiles, and environmental sustainability—the strategic incorporation of fluorine has become a cornerstone of molecular design.[1][2] Fluorine, the most electronegative element, imparts a unique suite of properties when introduced into organic molecules. Its small van der Waals radius, similar to that of hydrogen, allows it to act as a bioisostere for a hydrogen atom or a hydroxyl group, yet its electronic influence is profound.[3] This guide provides an in-depth examination of novel fluorinated scaffolds, moving beyond a simple catalog of compounds to explore the underlying principles, synthetic strategies, and practical considerations that drive innovation in agrochemical research. We will delve into the causality behind experimental choices, presenting protocols as self-validating systems and grounding our discussion in authoritative research.

The introduction of fluorine or fluorine-containing groups can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, binding affinity, and acidity/basicity (pKa).[3][4][5] For instance, replacing a metabolically vulnerable C-H bond with a robust C-F bond can block oxidative metabolism, thereby increasing the bioavailability and half-life of an active ingredient.[6] Fluorinated groups like trifluoromethyl (CF₃) are strongly electron-withdrawing and can significantly increase the lipophilicity of a molecule, enhancing its ability to penetrate biological membranes.[3] Today, approximately 30-40% of all commercialized agrochemicals contain at least one fluorine atom, a testament to its transformative impact on the industry.[3][6]

Core Fluorinated Motifs and Strategic Synthesis

The successful integration of fluorine into a lead compound is a blend of art and science, requiring a deep understanding of both organofluorine chemistry and the specific biological target. The choice of which fluorinated motif to introduce and the synthetic strategy to employ are critical decisions that shape the entire discovery pipeline.

The Trifluoromethyl (CF₃) Group: The Workhorse of Fluoro-Agrochemicals

The trifluoromethyl group is arguably the most prevalent fluorinated substituent in agrochemicals due to its profound and generally predictable effects on molecular properties.[3] Its high lipophilicity and metabolic stability make it a go-to functional group for lead optimization.

Synthetic Approaches:

The introduction of a CF₃ group can be achieved through various pathways, broadly categorized as nucleophilic, electrophilic, and radical trifluoromethylation.

-

Nucleophilic Trifluoromethylation: This approach utilizes reagents that deliver a "CF₃⁻" equivalent. The Ruppert-Prakash reagent (TMSCF₃) is a classic example, often used for the trifluoromethylation of carbonyls and other electrophiles.[7]

-

Electrophilic Trifluoromethylation: Reagents that deliver a "CF₃⁺" equivalent are essential for the direct trifluoromethylation of electron-rich (hetero)aromatic systems. Hypervalent iodine reagents, such as Togni reagents, and S-trifluoromethyl diarylsulfonium salts, developed by Yagupolskii and Umemoto, are powerful tools in this category, valued for their stability and reactivity.[7]

-

Radical Trifluoromethylation: This method involves the generation of a CF₃ radical, which can then be used to functionalize various substrates. These reactions are often initiated photochemically or with a radical initiator.

Below is a generalized workflow illustrating the strategic decision-making process in selecting a trifluoromethylation strategy.

Caption: Strategic workflow for selecting a trifluoromethylation method.

Difluoromethyl (CHF₂) and Fluoroalkoxy (OCHF₂) Groups: Fine-Tuning Molecular Interactions

The difluoromethyl (CHF₂) and difluoromethoxy (OCHF₂) groups are increasingly popular motifs that offer more nuanced modulation of physicochemical properties compared to the CF₃ group. The CHF₂ group is particularly interesting as it is considered a lipophilic hydrogen bond donor, a rare and valuable feature in drug design.[8] The OCHF₂ group provides a metabolically stable alternative to the more common methoxy group while increasing lipophilicity.

Synthetic Approaches:

The synthesis of CHF₂- and OCHF₂-containing compounds often requires specialized reagents and conditions. For example, the difluoromethylation of arenes can be achieved via copper-mediated reactions with TMSCF₂H or palladium-catalyzed cross-coupling.[8]

Table 1: Impact of Fluorine Substitution on Physicochemical Properties

| Substituent (on Benzene) | LogP (Calculated) | pKa (of Benzoic Acid) | Hammett Constant (σp) | Key Attribute |

| -H | 2.13 | 4.20 | 0.00 | Baseline |

| -F | 2.27 | 4.14 | +0.06 | Modest lipophilicity increase |

| -CH₃ | 2.69 | 4.34 | -0.17 | Lipophilic, electron-donating |

| -CF₃ | 3.00 | 3.67 | +0.54 | Highly lipophilic, strongly withdrawing |

| -CHF₂ | 2.50 | 3.82 | +0.32 | Lipophilic H-bond donor, withdrawing |

| -OCH₃ | 2.11 | 4.47 | -0.27 | Hydrophilic, electron-donating |

| -OCF₃ | 3.23 | 3.61 | +0.35 | Very lipophilic, metabolically stable |

| -OCHF₂ | 2.49 | 3.81 | +0.23 | Lipophilic, stable, H-bond acceptor |

Data is illustrative and sourced from general chemical principles and databases for comparative purposes.

Case Study: Synthesis of Trifluoromethyl-Substituted Pyridines (TFMPs)

Heterocycles form the backbone of a vast number of agrochemicals, and fluorinated pyridines are particularly crucial structural motifs.[5][9] Trifluoromethylpyridines (TFMPs) are key intermediates for numerous high-value herbicides and insecticides.[10][11] The synthesis of 2-chloro-5-(trifluoromethyl)pyridine, a vital building block, provides an excellent example of industrial-scale organofluorine chemistry.

Experimental Protocol: Synthesis of 2-chloro-5-(trifluoromethyl)pyridine

This protocol describes a common industrial approach involving halogen exchange (HALEX) reaction on a trichloromethyl precursor. The rationale is based on the thermodynamic favorability of replacing C-Cl bonds with stronger C-F bonds using a fluoride source like hydrogen fluoride (HF).

Objective: To synthesize 2-chloro-5-(trifluoromethyl)pyridine from 2-chloro-5-(trichloromethyl)pyridine.

Materials:

-

2-chloro-5-(trichloromethyl)pyridine (1.0 eq)

-

Anhydrous Hydrogen Fluoride (HF) (excess, ~5-10 eq)

-

Vapor-phase reactor (e.g., packed-bed reactor with a suitable catalyst)

-

Scrubbing system for acidic off-gases

Procedure:

-

Reactor Preparation: The vapor-phase reactor is pre-heated to the target temperature, typically in the range of 300-400°C. The choice of temperature is critical: too low, and the reaction is inefficient; too high, and decomposition or unwanted side-products can occur.

-

Vaporization: The starting material, 2-chloro-5-(trichloromethyl)pyridine, is heated and vaporized in a stream of inert gas (e.g., nitrogen).

-

Fluorination Reaction: The vaporized starting material and anhydrous HF gas are co-fed into the heated reactor. The simultaneous feeding ensures a consistent stoichiometric ratio in the reaction zone. This vapor-phase reaction has the advantage of high throughput and simplified product separation compared to liquid-phase methods.[10]

-

Reaction Mechanism: The reaction proceeds via a series of sequential chlorine-fluorine exchanges on the trichloromethyl group. A transition metal-based catalyst can be used to facilitate the exchange. The strong C-F bonds form preferentially over the C-Cl bonds.

-

Quenching and Separation: The product stream exiting the reactor, containing the desired TFMP, partially fluorinated intermediates, unreacted starting material, and HCl/HF off-gases, is cooled. The acidic gases are neutralized and removed using a basic scrubbing solution (e.g., NaOH or KOH).

-

Purification: The crude organic product is then purified by fractional distillation to isolate the 2-chloro-5-(trifluoromethyl)pyridine in high purity. The different boiling points of the components allow for effective separation.

Caption: Workflow for the vapor-phase synthesis of a TFMP intermediate.

Emerging Frontiers and Future Outlook

While established motifs like CF₃ and OCF₃ will remain important, the frontier of agrochemical research is pushing towards more novel and complex fluorinated scaffolds to secure new intellectual property and overcome resistance mechanisms.[12][13]

-

Novel Fluoroalkyl Groups: Groups like heptafluoro-iso-propyl and 2,2,2-trifluoroethoxycarbonyl are appearing in recently developed pesticides, indicating a trend towards more complex fluorinated fragments.[14][15][16]

-

Sustainability and Regulation: The agrochemical industry faces increasing regulatory scrutiny, particularly concerning per- and polyfluoroalkyl substances (PFAS).[17] This is driving research into more fluorine-efficient designs and synthetic methods that minimize environmental impact. The development of robust, predictive models to understand how fluorine substituents impact a molecule's biokinetic profile is a key goal to reduce reliance on certain fluorinated groups.[17]

-

Asymmetric Fluorination: The synthesis of chiral fluorinated agrochemicals is an area of growing interest. While currently representing a small fraction of the market, advancements in asymmetric catalysis are poised to make chiral fluoro-agrochemicals more accessible, potentially leading to products with higher specificity and reduced off-target effects.[5]

The strategic application of fluorine chemistry is not merely an additive process but a fundamental tool for innovation. As our understanding of synthetic methodologies deepens and regulatory landscapes evolve, the design of novel fluorinated scaffolds will continue to be a primary driver of progress in the development of next-generation agrochemicals.

References

- The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. (2025, August 6). ResearchGate.

- Jeschke, P. (2004, May 3). The unique role of fluorine in the design of active ingredients for modern crop protection. PubMed.

- Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. (2025, May 24). MDPI.

- Current Trends in the Design of Fluorine‐Containing Agrochemicals. ResearchGate.

- Recent developments in fluorine-containing pesticides. (2024, July 15). PubMed.

- Old Escaping Fluorine Dependency in Agrochemical Design. Shoots by Syngenta.

- Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments.

- Recent developments in fluorine-containing pesticides. Semantic Scholar.

- (PDF) Recent developments in fluorine‐containing pesticides. (2024, January 16). ResearchGate.

- Emerging Fluorinated Motifs | Request PDF. ResearchGate.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.

- Ogawa, Y., Tokunaga, E., Kobayashi, O., Hirai, K., & Shibata, N. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC.

- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023, April 11). PMC.

- Novel Synthetic Method and Insecticidal Evaluation of CF3-Containing Polycyclic Neonicotinoid Derivatives. (2025, February 22). Journal of Agricultural and Food Chemistry - ACS Publications.

- Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. (2025, August 10).

- Synthesis of trifluoromethylated compounds. CY BioCIS.

- Fluorinated compounds. Melius Organics.

- Emerging Fluorinated Motifs Synthesis, Properties, and Applications Volume 1&2.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage.

- Agricultural Products Based on Fluorinated Heterocyclic Compounds. ResearchGate.

- Contemporary synthetic strategies in organofluorine chemistry.

- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.

- FluoBase: a fluorinated agents database. (2025, February 11). PMC - NIH.

- Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. (2021, May 13).

- The synthesis of novel fluorinated heterocycles and their antitrypanosomal activity. (2021, May 17). Loughborough University Research Repository.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The unique role of fluorine in the design of active ingredients for modern crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FluoBase: a fluorinated agents database - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dokumen.pub [dokumen.pub]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 12. researchgate.net [researchgate.net]

- 13. Fluorinated compounds - Melius Organics [meliusorganics.com]

- 14. Recent developments in fluorine-containing pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Old Escaping Fluorine Dependency in Agrochemical Design | Shoots by Syngenta [shootsbysyngenta.com]

Chemical Stability of the Fluoromethoxy Group in Aromatic Systems

Executive Summary: The Deceptive Bioisostere

The fluoromethoxy group (-OCH₂F ) represents a unique but often treacherous motif in medicinal chemistry. While frequently explored as a bioisostere for the methoxy group (-OCH₃ ) to modulate lipophilicity and block metabolic hotspots, it introduces a distinct set of chemical and metabolic liabilities that differ radically from its polyfluorinated cousins, the difluoromethoxy (-OCHF₂ ) and trifluoromethoxy (-OCF₃ ) groups.

This guide provides a rigorous analysis of the stability profile of the aromatic fluoromethoxy moiety. Unlike the metabolically robust -OCF₃ group, the -OCH₂F moiety acts as a metabolic soft spot and a potential chemical alkylating agent . Its utility is therefore highly context-dependent: excellent for short-lived PET radiotracers, but generally contraindicated for chronic oral therapeutics due to the release of formaldehyde and hydrogen fluoride (HF).

Part 1: Structural and Electronic Properties

The stability of the fluoromethoxy group is governed by the anomeric effect and the electronegativity of the fluorine atom.

The Fluorine Effect on Ether Oxygen

In an aromatic system (Ar-OCH₂F), the oxygen atom conjugates with the aromatic ring. The introduction of a fluorine atom on the alpha-carbon creates a "push-pull" electronic environment:

-

Inductive Effect (-I): Fluorine withdraws electron density, lowering the pKa of the conjugate acid and reducing the basicity of the ether oxygen.

-

Anomeric Effect: The lone pair on the oxygen (

) donates into the antibonding orbital of the C-F bond (

Physicochemical Comparison

The -OCH₂F group occupies a "middle ground" that is often unstable.

| Property | Methoxy (-OCH₃) | Fluoromethoxy (-OCH₂F) | Difluoromethoxy (-OCHF₂) | Trifluoromethoxy (-OCF₃) |

| Electronic Effect | Donor (+M) | Weak Donor / Inductive w/d | Weak Donor | Strong Acceptor (-I) |

| Lipophilicity ( | -0.02 | ~0.3 - 0.5 | 0.6 - 0.8 | 1.04 |

| H-Bond Capacity | Acceptor | Weak Acceptor | Donor (C-H...O) | None |

| Metabolic Fate | O-Demethylation | Rapid O-Dealkylation | Slow O-Dealkylation | Inert |

| Chemical Stability | Stable | Labile (Hydrolysis prone) | Stable | Very Stable |

Part 2: Chemical Stability Profile

Unlike the chemically inert -OCF₃ group, the -OCH₂F group is susceptible to hydrolysis, particularly in acidic aqueous environments. This instability mimics the reactivity of chloromethyl methyl ether (MOM-Cl) , albeit attenuated by the aromatic ring.

Hydrolysis Mechanism

The decomposition of the fluoromethoxy group follows an

-

Protonation/Activation: In acidic media, the fluorine (or oxygen) interacts with protons/Lewis acids.

-

Fluoride Elimination: The oxygen lone pair pushes out the fluoride ion, forming a resonance-stabilized oxocarbenium ion .

-

Nucleophilic Attack: Water attacks the oxocarbenium, forming a hemiacetal.

-

Collapse: The hemiacetal spontaneously collapses to phenol and formaldehyde.

Stability in Buffer vs. Plasma

-

Neutral Buffer (pH 7.4): Ar-OCH₂F compounds are generally isolable and stable for days to weeks, provided the aromatic ring is not strongly electron-donating (which would stabilize the leaving group ability of the phenoxide).

-

Acidic Conditions: Rapid decomposition.

-

Nucleophiles: Vulnerable to

displacement of the fluoride by thiols or amines, leading to alkylation of proteins (toxicity risk).

Part 3: Metabolic Stability & Toxicology

The primary failure mode for -OCH₂F in drug development is metabolic instability . While -OCF₃ blocks metabolic oxidation, -OCH₂F accelerates it.

CYP450-Mediated O-Dealkylation

The C-H bonds in -OCH₂F are electronically activated for hydrogen atom abstraction (HAT) by Cytochrome P450 enzymes. The resulting radical is stabilized by the adjacent oxygen.

-

Pathway: Hydroxylation at the methylene carbon produces a fluoro-hemiacetal, which collapses to release Formaldehyde and Fluoride .

-

Toxicological Consequence:

-

Formaldehyde: Carcinogen, protein cross-linker.[1]

-

Fluoride: Skeletal accumulation (fluorosis) if chronic.

-

Part 4: Experimental Protocols

Synthesis of Fluoromethoxyarenes

Note: Direct fluorination of methoxy groups is difficult. The standard route involves chloromethylation followed by halogen exchange.

Protocol: Silver-Mediated Fluorination

-

Precursor Synthesis: React the phenol (Ar-OH) with chloromethyl methyl ether (MOM-Cl) or generate the chloromethyl ether (Ar-OCH₂Cl) using paraformaldehyde and HCl (Warning: Bis-chloromethyl ether byproduct is carcinogenic).

-

Fluorination:

-

Reagents: AgF (Silver Fluoride) or ZnF₂.

-

Solvent: Acetonitrile (anhydrous).

-

Procedure: Dissolve Ar-OCH₂Cl (1.0 equiv) in MeCN under

. Add AgF (1.5 equiv) in the dark (silver salts are photosensitive). Stir at room temperature for 2–12 hours. -

Workup: Filter through Celite to remove silver salts. Concentrate carefully (products can be volatile).

-

Validation:

F NMR typically shows a triplet (

-

Microsomal Stability Assay (Validation of Instability)

To confirm the metabolic liability of a new -OCH₂F scaffold:

-

Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with ice-cold acetonitrile containing internal standard.

-

Analysis: LC-MS/MS monitoring disappearance of parent and appearance of the phenol metabolite (Ar-OH).

-

Control: Run parallel incubation with Pantoprazole (contains -OCHF₂, stable) and Anisole (contains -OCH₃, labile) for benchmarking.

Part 5: Strategic Applications (When to use it)

Despite the instability, the -OCH₂F group has specific, high-value applications.

PET Radiotracers ( F)

This is the primary utility. The short half-life of

-

Logic: The -OCH₂

F group is a steric bioisostere of -OCH₃. -

Advantage: It allows late-stage radiofluorination of phenolic precursors.

-

Example:

F-Fluoromethyl choline.

Prodrug Design

The instability can be harnessed. If the phenol is the active drug, the -OCH₂F group can act as a formaldehyde-releasing promoiety , although this is rarely favored due to formaldehyde toxicity.

Decision Matrix

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . National Institutes of Health (PMC). Retrieved from [Link]

-

The Dark Side of Fluorine . ACS Medicinal Chemistry Letters. 2019. Retrieved from [Link]

- Direct synthesis of 18F-fluoromethoxy compounds for PET imaging. Google Patents (WO2013001088A1).

-

Toxicological Profile for Formaldehyde . Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

Sources

An In-depth Technical Guide on Halogenated Benzene Intermediates for Material Science

Abstract

Halogenated benzene derivatives serve as foundational pillars in the synthesis of advanced materials, underpinning innovations across organic electronics, polymer science, and pharmaceutical development. Their strategic importance lies in the unique reactivity imparted by halogen substituents, which enables a diverse array of chemical transformations. This guide provides a comprehensive exploration of halogenated benzene intermediates, delving into their synthesis, inherent properties, and pivotal role in the fabrication of functional materials. We will examine key synthetic methodologies, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions, and discuss the profound influence of halogenation on the electronic and physical characteristics of resulting materials. Furthermore, this document will detail established experimental protocols and highlight the burgeoning applications of these versatile intermediates in cutting-edge technologies such as organic light-emitting diodes (OLEDs), photovoltaic devices, and high-performance polymers.

Introduction: The Strategic Importance of Halogenated Benzenes in Material Synthesis

The benzene ring, a ubiquitous motif in organic chemistry, gains remarkable synthetic versatility through the introduction of halogen atoms (F, Cl, Br, I). This functionalization transforms the relatively inert aromatic core into a highly reactive intermediate, poised for a multitude of subsequent chemical modifications. The carbon-halogen bond serves as a versatile handle for constructing complex molecular architectures, making halogenated benzenes indispensable building blocks in modern materials science.[1][2]

The utility of these intermediates stems from several key factors:

-

Controlled Reactivity: The nature of the halogen atom and its position on the benzene ring dictate the reactivity of the molecule, allowing for precise control over subsequent synthetic steps.

-

Diverse Transformations: Halogenated benzenes are amenable to a wide range of powerful synthetic methodologies, including nucleophilic aromatic substitution, Grignard reagent formation, and various metal-catalyzed cross-coupling reactions.[1][3]

-

Tunable Properties: The presence of halogens significantly influences the electronic properties, solid-state packing, and solubility of the resulting materials.[4] This allows for the fine-tuning of material characteristics to meet specific application demands.

This guide will provide a detailed examination of the synthesis, properties, and applications of halogenated benzene intermediates, offering researchers and developers the foundational knowledge required to leverage these critical components in the design of next-generation materials.

Synthesis of Halogenated Benzene Intermediates: A Methodological Overview

The synthesis of halogenated benzene intermediates is a well-established field, with a variety of methods available to achieve desired substitution patterns. The choice of method depends on the target molecule, the desired regioselectivity, and the nature of other substituents present on the aromatic ring.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental method for the direct halogenation of benzene and its derivatives.[5] This reaction involves the attack of an electrophilic halogen species on the electron-rich benzene ring.[5]

-

Chlorination and Bromination: These reactions are typically carried out in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), which polarizes the dihalogen molecule, increasing its electrophilicity.[6][7]

-

Iodination: The direct iodination of benzene is a reversible reaction and requires an oxidizing agent, such as nitric acid, to remove the hydrogen iodide byproduct and drive the reaction to completion.

-

Fluorination: Direct fluorination of benzene is highly exothermic and difficult to control. Therefore, alternative methods are typically employed for the synthesis of fluorinated benzenes.

Halogens are considered deactivating groups in electrophilic aromatic substitution, yet they are ortho-, para-directing.[8] This dual nature is a consequence of the interplay between their electron-withdrawing inductive effect and their electron-donating resonance effect.[9]

Sandmeyer and Related Diazonium Salt Reactions

For the synthesis of specific isomers or for introducing halogens that are difficult to incorporate via direct EAS, reactions involving diazonium salts are invaluable. The Sandmeyer reaction, for instance, allows for the conversion of an amino group on a benzene ring to a halogen via a diazonium salt intermediate. This provides a powerful tool for regioselective halogenation.

Radical Halogenation of Alkylbenzenes

For alkyl-substituted benzenes, radical halogenation can be employed to introduce a halogen atom onto the alkyl side chain.[10] This reaction proceeds via a free-radical mechanism and is typically initiated by UV light or a radical initiator. The benzylic position is particularly susceptible to radical halogenation due to the stability of the resulting benzylic radical.[10]

The Role of Halogenated Benzenes in Palladium-Catalyzed Cross-Coupling Reactions

Perhaps the most significant application of halogenated benzene intermediates in modern materials science lies in their use as coupling partners in palladium-catalyzed cross-coupling reactions. These reactions have revolutionized the synthesis of complex organic molecules and polymers by enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[11][12][13] Halogenated benzenes are common organohalide partners in this reaction. The reactivity of the aryl halide follows the general trend: I > Br > OTf > Cl.[11]

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound.[14][15][16] This reaction is known for its tolerance of a wide range of functional groups.[14][17] A significant application of the Stille coupling is in the synthesis of conjugated polymers, where dihalogenated benzene derivatives are polymerized with organoditin compounds.[14][17]

Other Important Cross-Coupling Reactions

-

Heck Coupling: This reaction couples an unsaturated halide (including aryl halides) with an alkene.

-

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

-

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc compound.

Formation and Application of Grignard Reagents

Halogenated benzenes are crucial precursors for the formation of Grignard reagents (RMgX), which are powerful nucleophiles in organic synthesis.[18][19] These organomagnesium halides are prepared by reacting an aryl halide with magnesium metal in an ethereal solvent.[3][18][19][20] Grignard reagents derived from halogenated benzenes are widely used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and carbon dioxide.[18][21]

Applications in Advanced Materials

The versatility of halogenated benzene intermediates makes them central to the development of a wide array of advanced materials.

Organic Electronics

Halogenated benzenes are indispensable in the synthesis of organic semiconductors, which are the active components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2] Cross-coupling reactions utilizing these intermediates are instrumental in constructing the conjugated polymer backbones and small molecule chromophores that govern the optoelectronic properties of these devices.

For instance, poly(p-phenylene vinylene) (PPV), a key conductive polymer, and its derivatives are often synthesized using methods that involve halogenated benzene precursors.[22][23][24] The "Gilch route," for example, utilizes the base-mediated polymerization of α,α′-disubstituted para-xylenes, which are often derived from halogenated precursors.[25]

High-Performance Polymers

Beyond conjugated polymers, halogenated benzenes are used to synthesize a variety of high-performance polymers. For example, poly(p-xylylene) (PPX), known commercially as Parylene, is a polymer with excellent thermal stability and chemical resistance.[25] Its synthesis can involve base-mediated polymerizations of α,α′-dihalo-p-xylenes.[25]

Perovskite Solar Cells

In the rapidly advancing field of perovskite solar cells, halogenated organic molecules are being explored to enhance device efficiency and stability.[26][27][28] Halogen bonding, a non-covalent interaction involving a halogen atom, can be exploited to passivate surface defects in the perovskite material, thereby reducing charge recombination and improving performance.[26][27][29][30] Halogenated benzene derivatives are attractive candidates for this purpose due to their tunable electronic properties and ability to engage in halogen bonding.[26][29]

Halogen Bonding in Crystal Engineering

The phenomenon of halogen bonding, where a halogen atom acts as an electrophilic species, is increasingly being utilized as a tool in crystal engineering and the design of supramolecular materials.[31][32] Halogenated benzenes are ideal building blocks for constructing well-defined solid-state architectures through these directional, non-covalent interactions.[29][31][33] This has implications for the development of new materials with tailored optical, electronic, and magnetic properties.

Characterization of Halogenated Benzene Intermediates and Derived Materials

A suite of analytical techniques is employed to characterize halogenated benzene intermediates and the materials synthesized from them.

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the position and number of halogen substituents.[34] |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compounds. |

| Infrared (IR) and Raman Spectroscopy | Identifies characteristic vibrational modes of the carbon-halogen bonds and other functional groups. |

| X-ray Crystallography | Elucidates the precise three-dimensional structure of crystalline materials, including bond lengths, bond angles, and intermolecular interactions like halogen bonding. |

| UV-Vis and Fluorescence Spectroscopy | Characterizes the optical and electronic properties of conjugated materials derived from halogenated benzene intermediates. |

| Cyclic Voltammetry (CV) | Investigates the electrochemical properties, such as oxidation and reduction potentials, of electroactive materials.[35] |

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling of 1-Bromo-4-iodobenzene with Phenylboronic Acid

Objective: To synthesize 4-bromobiphenyl.

Materials:

-

1-Bromo-4-iodobenzene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, combine 1-bromo-4-iodobenzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Deoxygenate the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask under a positive pressure of inert gas.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 4-bromobiphenyl.

Protocol: Preparation of Phenylmagnesium Bromide

Objective: To prepare a solution of phenylmagnesium bromide.

Materials:

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

Procedure:

-

Thoroughly dry all glassware in an oven and assemble under a nitrogen or argon atmosphere.

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of bromobenzene in the anhydrous ether or THF.

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy. Gentle warming may be necessary to start the reaction.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has reacted.

-

The resulting gray to brown solution of phenylmagnesium bromide is ready for use in subsequent reactions.

Conclusion and Future Outlook

Halogenated benzene intermediates are undeniably central to the advancement of materials science. Their well-defined reactivity and the vast toolkit of synthetic transformations they enable have empowered researchers to construct a remarkable diversity of functional materials. From the vibrant displays of OLEDs to the increasing efficiency of solar cells and the robustness of high-performance polymers, the influence of these fundamental building blocks is pervasive.

The future of materials science will continue to rely heavily on the innovative use of halogenated benzene derivatives. Emerging areas of research include:

-

Development of Novel Catalytic Systems: The design of more efficient and sustainable catalysts for cross-coupling reactions will enable the synthesis of even more complex and functional materials.

-

Exploitation of Halogen Bonding: A deeper understanding and application of halogen bonding will lead to greater control over the self-assembly of molecules and the design of materials with precisely engineered properties.

-

Late-Stage Functionalization: The development of methods for the selective halogenation of complex molecules at a late stage in their synthesis will provide rapid access to new material derivatives for screening and optimization.[36][37]

As our ability to manipulate matter at the molecular level becomes increasingly sophisticated, the strategic application of halogenated benzene intermediates will undoubtedly continue to be a driving force behind the next generation of advanced materials.

References

- Bielawski, C. W., & Lyu, J. (2022). New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. Polymer Chemistry.

- Cao, D. D., et al. (2022). Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. NSF Public Access Repository.

-

Chemguide. (n.d.). An Introduction to Grignard Reagents. Retrieved from [Link]

-

Chemguide. (n.d.). The Halogenation of Benzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

- Fu, G. C., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662–13663.

- Google Patents. (n.d.). Process for halogenation of benzene and benzene derivatives.

- Google Patents. (n.d.). Process for the preparation of grignard reagents and novel grignard reagents.

- Ho, J., et al. (2021). Exploring Orthogonality between Halogen and Hydrogen Bonding Involving Benzene. AIR Unimi.

- Holmes, A. B., et al. (1998). Halogen Precursor Route to Poly[(2,3-diphenyl-p-phenylene)vinylene] (DP-PPV): Synthesis, Photoluminescence, Electroluminescence, and Photoconductivity. Macromolecules, 31(15), 4836–4844.

- KPU Pressbooks. (n.d.). 5.

- Li, Q., et al. (2019).

- Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A "Sn-F" Approach. Organic Letters, 3(25), 4173–4176.

- Metrangolo, P., et al. (2022). Halogen Bonding in Perovskite Solar Cells: A New Tool for Improving Solar Energy Conversion.

-

Mettler Toledo. (n.d.). Halogenation Reactions | Key Syntheses in Chemistry. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

-

MSU Chemistry. (n.d.). Aromatic Reactivity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- OSTI.GOV. (1992). Synthesis of conjugated polymer by the Stille coupling reaction.

- Parkin, G. (2009). The Grignard Reagents. Organometallics, 28(9), 2796–2797.

- ResearchGate. (2025).

- ResearchGate. (n.d.). Synthesis of poly(p-phenylene vinylene)

- RSC Publishing. (2019).

- Suzuki, A. (2010). Akira Suzuki - Nobel Lecture. NobelPrize.org.

- Tour, J. M., & Lamba, J. S. (1993). Synthesis of Soluble Halogenated Polyphenylenes.

- The Versatility of Halogenated Benzene Derivatives in Chemical Synthesis. (2026, January 24).

-

Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

-

Wikipedia. (n.d.). Poly(p-phenylene vinylene). Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

- Zou, B., et al. (2022). Improved syntheses of halogenated benzene-1,2,3,4-tetracarboxylic diimides.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. 格氏試劑 [sigmaaldrich.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Halogenation of Benzene - Electrophilic Substitution Reaction, Addition Reactions, Practice Problems and FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 6. EP1508557A1 - Process for halogenation of benzene and benzene derivatives - Google Patents [patents.google.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Halogenation of Benzene - Chemistry Steps [chemistrysteps.com]

- 9. Aromatic Reactivity [www2.chemistry.msu.edu]

- 10. 5.4 Synthesis of Benzene Derivatives – Organic Chemistry II [kpu.pressbooks.pub]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. mt.com [mt.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Synthesis of conjugated polymer by the Stille coupling reaction (Journal Article) | OSTI.GOV [osti.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Stille Coupling [organic-chemistry.org]

- 17. catalogimages.wiley.com [catalogimages.wiley.com]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. Grignard reagent - Wikipedia [en.wikipedia.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. CA2314007A1 - Process for the preparation of grignard reagents and novel grignard reagents - Google Patents [patents.google.com]

- 22. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis of poly(p-phenylene vinylene)s via stereoselective ring-opening metathesis polymerization: Kinetics, mechanism, and applications in nonlinear spectroscopy - American Chemical Society [acs.digitellinc.com]

- 25. New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01063H [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. Halogen Bonding in Perovskite Solar Cells: A New Tool for Improving Solar Energy Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Investigation on Effects of Aromatic Organic Cations in Halide Perovskites for Solar Cell Application - ProQuest [proquest.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Mitigating trap states in halide perovskite solar cells through the synergy of coordination, hydrogen and halogen types of bonding - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 31. air.unimi.it [air.unimi.it]

- 32. eurekaselect.com [eurekaselect.com]

- 33. Halogen bonds make windmills of molecules | Research | Chemistry World [chemistryworld.com]

- 34. pubs.acs.org [pubs.acs.org]

- 35. apps.dtic.mil [apps.dtic.mil]

- 36. pubs.acs.org [pubs.acs.org]

- 37. researchgate.net [researchgate.net]

Reagents for introducing fluoromethoxy groups onto benzene rings

Topic: Strategic Introduction of Fluoromethoxy Groups (

Executive Summary: The Fluoromethoxy Advantage

The fluoromethoxy group (

-

Lipophilicity Modulation: It increases lipophilicity (

) relative to a methoxy group but less drastically than a trifluoromethoxy group, allowing for fine-tuning of membrane permeability.[1] -

Metabolic Blocking: The introduction of fluorine at the

-position blocks the labile site often targeted by cytochrome P450 enzymes (O-dealkylation), significantly extending the half-life of drug candidates. -

Electronic Effects: It acts as a stronger electron-withdrawing group than

but is weaker than

This guide details the most robust, laboratory-safe protocols for introducing this group, moving away from volatile, ozone-depleting gases (like Freon 31) toward stable, solid, or liquid reagents.[1]

Strategic Reagent Selection

Selecting the right reagent is a function of substrate sensitivity, scale, and safety constraints.[1]

| Reagent | Structure | State | Reactivity | Primary Use Case |

| Fluoromethyl Tosylate | Liquid/Low-melt Solid | High ( | Gold Standard. Best for lab-scale functionalization of phenols. Non-volatile compared to halides.[1] | |

| Bromofluoromethane | Gas (bp 19°C) | High ( | Industrial Standard. Effective but requires sealed vessels/autoclaves. Ozone depleting.[1] | |

| Chlorofluoromethane | Gas (bp -9°C) | Moderate | Legacy. Hard to handle; requires high pressure and high temperatures. | |

| Solid Salt | High (Transfer) | Emerging. Excellent for late-stage functionalization but commercial availability varies. |

Decision Matrix: Selecting the Synthetic Route

Figure 1: Decision tree for selecting the optimal fluoromethylation strategy based on substrate and available equipment.

Detailed Protocols

Protocol A: Preparation and Use of Fluoromethyl Tosylate (The "Green" Route)

Rationale: Fluoromethyl tosylate (

Step 1: Synthesis of Fluoromethyl Tosylate Note: This reagent is often prepared in situ or freshly isolated due to moderate stability.

Materials:

-

Methylene ditosylate (

) -

Cesium Fluoride (

), anhydrous -

tert-Amyl alcohol (solvent)

-

Microwave Reactor (e.g., Biotage Initiator)

Procedure:

-

Charge: In a 20 mL microwave vial, suspend Methylene ditosylate (1.0 equiv, e.g., 415 mg) and Cesium Fluoride (2.5 equiv, 440 mg) in tert-amyl alcohol (4 mL).

-

Seal & Heat: Cap the vial and irradiate in a microwave reactor at 120°C for 15 minutes . Mechanism: The bulky alcohol solvent suppresses side reactions, while microwave heating accelerates the

displacement of one tosyl group by fluoride.[1] -

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove cesium salts. Wash the pad with dichloromethane (

). -

Isolation: Concentrate the filtrate under reduced pressure (keep bath <30°C). The residue is Fluoromethyl Tosylate .[2]

-

Quality Control:

: -

Yield: Typically 60-70%.[1]

-

Step 2: O-Fluoromethylation of Phenols

Materials:

-

Target Phenol (

) -

Cesium Carbonate (

)[3] -

Fluoromethyl Tosylate (from Step 1)

-

DMF (Anhydrous)

Procedure:

-

Activation: In a dry round-bottom flask under

, dissolve the Phenol (1.0 equiv) in anhydrous DMF (0.2 M). Add Cesium Carbonate (1.5 equiv).[3] Stir at room temperature for 30 minutes to generate the phenoxide.-

Why Cs2CO3? The "Cesium Effect" improves the solubility of the phenoxide and creates a "naked" anion, enhancing nucleophilicity for the

attack.

-

-

Alkylation: Add Fluoromethyl Tosylate (1.2 - 1.5 equiv) dropwise (as a solution in minimal DMF if isolated, or the crude oil).

-

Reaction: Heat the mixture to 60–80°C for 4–12 hours. Monitor by TLC/LC-MS.

-

Note: Sterically hindered phenols may require higher temperatures (100°C) or stronger bases (

).

-

-

Quench: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (

). -

Purification: Wash combined organics with water and brine (crucial to remove DMF). Dry over

, concentrate, and purify via silica gel chromatography.

Protocol B: Classical Alkylation with Bromofluoromethane (Gas)

Rationale: For scale-up where isolation of the tosylate is impractical, or for very unreactive phenols where the higher reactivity of the bromide is needed.[1]

Safety Critical:

Procedure:

-

Setup: Use a heavy-walled pressure tube equipped with a magnetic stir bar.[1]

-

Charge: Add Phenol (1.0 equiv),

(2.0 equiv), and Acetone or DMF . -

Addition: Cool the tube to -78°C (dry ice/acetone bath). Condense Bromofluoromethane gas (1.5 equiv) into the tube.

-

Alternative: If using a solution, bubble the gas into cold solvent first to determine weight uptake.[1]

-

-

Reaction: Seal the tube tightly. Allow it to warm to room temperature, then heat to 50–60°C behind a blast shield. Stir for 12–24 hours.[1]

-

Workup: Cool to -20°C before opening. Vent carefully in a fume hood.[1] Dilute with water/ether and process as standard extraction.[1]

Mechanistic Insight & Troubleshooting

Understanding the competition between substitution and hydrolysis is key to high yields.

Figure 2: Mechanistic competition. Anhydrous conditions are critical because the hydrolysis product (

Troubleshooting Table:

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Poor nucleophilicity of phenoxide.[1] | Switch base to |

| Starting Material Recovery | Reagent decomposition/hydrolysis.[1][4] | Ensure DMF is strictly anhydrous.[1] Freshly prepare |

| C-Alkylation Observed | Ambident nucleophile behavior. | Use non-polar solvents (Toluene) if possible, though |

| Explosion/Overpressure | Volatile reagent buildup.[1] | strictly limit temperature when using sealed tubes.[1] Use the Tosylate method (Protocol A) to avoid pressure hazards. |

Safety & Handling (Crucial)

-

Alkylating Potential: Fluoromethylating agents are potent alkylators.[1] They can alkylate DNA.[1] All weighing and handling must occur in a functioning fume hood.[1] Double-gloving (Nitrile) is recommended.

-

HF Generation: Decomposition of these reagents generates HF.[1] Have Calcium Gluconate gel available in the lab.

-

Waste Disposal: Quench all reaction mixtures with aqueous base (NaOH) to destroy unreacted alkylating agents before disposal.

References

-

Emmerson, D. et al. "A practical microwave method for the synthesis of fluoromethyl 4-methylbenzenesulfonate in tert-amyl alcohol."[1] Tetrahedron Letters, 2018.[1]

- Grounding: Establishes the microwave synthesis of Fluoromethyl Tosyl

-

Organic Syntheses. "Difluoromethylation of Phenols." Organic Syntheses, 2024.[1]

- Grounding: Provides the foundational techniques for handling fluoro-alkylation of phenols (distinguishing difluoro vs monofluoro protocols).

-

Hu, J. et al. "Reagents for Selective Fluoromethylation."[1] Chemical Reviews, 2020.[1]

-

Grounding: Comprehensive review of electrophilic fluoromethylating agents including sulfonium salts.[1]

-

-

Neal, T. et al. "[18F]Fluoromethyl tosylate: A versatile reagent." Journal of Labelled Compounds and Radiopharmaceuticals, 2019.[1]

- Grounding: Validates the reactivity of fluoromethyl tosylate with phenols in radiochemistry, directly applicable to cold synthesis.

Sources

Application Note: Suzuki-Miyaura Coupling Protocols for Fluorinated Aryl Bromides

[1][2]

Abstract

Fluorinated biaryls are ubiquitous pharmacophores in medicinal chemistry, yet their synthesis via Suzuki-Miyaura coupling (SMC) presents distinct kinetic and thermodynamic challenges. The high electronegativity of fluorine accelerates oxidative addition but often retards reductive elimination and predisposes substrates to nucleophilic aromatic substitution (

Mechanistic Considerations & Fluorine Effects[1][3][4][5]

To optimize yields, one must understand how fluorine substituents perturb the catalytic cycle.

Electronic Impact on Catalysis

-

Oxidative Addition (OA): Fluorine is a strong

-electron withdrawing group (EWG). Electron-poor aryl bromides generally undergo OA faster than their electron-neutral counterparts. -

Transmetallation (TM): This is often the rate-determining step. The resulting Pd(II)-ArF species is electron-deficient, which can stabilize the intermediate and make it less reactive toward the boronic acid nucleophile.

-

Reductive Elimination (RE): While EWGs on the palladium center can theoretically accelerate RE, the stability of the Pd-C bond in highly fluorinated species (like pentafluorophenyl) can create a thermodynamic sink, requiring bulky ligands to sterically enforce elimination.

The Trap

A critical failure mode for polyfluorinated substrates (e.g., pentafluorobromobenzene) is base-mediated defluorination. Strong bases (e.g.,

-

Solution: Use mild, non-nucleophilic bases (

,

Catalytic Cycle Visualization

Figure 1: Catalytic cycle highlighting kinetic impacts of fluorinated substrates. Note the acceleration of oxidative addition and the critical sensitivity of the base activation step.

Ligand & Catalyst Selection Matrix

Selection must be driven by the steric profile and electronic deficiency of the aryl bromide.

| Substrate Class | Recommended Ligand | Catalyst Precursor | Base | Solvent System | Rationale |

| Simple Aryl-F (e.g., 4-F-PhBr) | SPhos or XPhos | Toluene/H2O | General purpose; high turnover; air-stable precatalysts. | ||

| Ortho-Fluorinated (Steric/Chelation risk) | RuPhos | RuPhos-Pd-G4 | THF/H2O | RuPhos prevents aggregate formation and handles ortho-substitution well. | |

| Polyfluorinated (e.g., | DMF or Dioxane (Anhydrous) | ||||

| Heteroaryl-F (e.g., Fluoropyridines) | XPhos or A-taPhos | XPhos-Pd-G4 | n-BuOH or Dioxane | Heterocycles can poison Pd; these ligands bind tightly to prevent deactivation. |

Experimental Protocols

Protocol A: General Screening (Monofluoro Aryl Bromides)

Applicable to: 2-, 3-, or 4-fluorobromobenzene derivatives.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: XPhos-Pd-G4 (2-3 mol%)

-

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: THF or Toluene (0.25 M concentration)

Procedure:

-

Charge a reaction vial with the aryl bromide, boronic acid, and XPhos-Pd-G4 catalyst.

-

Evacuate and backfill with

(x3). -

Add deoxygenated solvent (THF) followed by the aqueous base.

-

Seal and heat to 60°C for 2-4 hours.

-

Monitor: Check by LCMS. If conversion is low, increase Temp to 80°C.

-

Workup: Dilute with EtOAc, wash with water/brine, dry over

.

Protocol B: Polyfluorinated Substrates (The "Safe" Method)

Applicable to: Pentafluorobromobenzene, 3,5-difluorobromobenzene. Designed to prevent nucleophilic attack on the ring.

Reagents:

-

Polyfluoro-Aryl Bromide (1.0 equiv)

-

Boronic Acid (1.5 equiv)

-

Catalyst:

(2 mol%) +-

Note:

is pyrophoric; use a 1.0 M solution in toluene.

-

-

Base:

(2.5 equiv) or -

Solvent: Anhydrous DMF or Dioxane (0.2 M)

Procedure:

-

Glovebox/Schlenk: In an inert atmosphere, combine

, phosphine ligand, base ( -

Add the polyfluoro-aryl bromide and anhydrous solvent.

-

Seal heavily (crimp cap recommended).

-

Heat to 100°C for 12-16 hours.

-

Why High Temp? The electron-deficient Pd-center requires thermal energy to undergo transmetallation with the weak nucleophile.

-

-

Workup: Filter through Celite to remove metallic salts before aqueous workup.

Protocol C: Room Temperature Coupling (Highly Sensitive Substrates)

Applicable to: Substrates with labile functional groups using the AlPhos ligand.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Boronic Acid (1.5 equiv)

-

Catalyst: [(AlPhos)Pd] precatalyst (1-2 mol%)

-

Base:

(3.0 equiv) -

Solvent: THF (0.2 M)

Procedure:

-

Combine catalyst, boronic acid, and base in a vial under

. -

Add solvent and aryl bromide.

-

Stir vigorously at 23°C (Room Temp) for 12-24 hours.

-

This protocol minimizes defluorination byproducts typically seen at high temperatures.

Method Development Workflow

Use this decision tree to select the starting protocol for a new fluorinated substrate.

Figure 2: Decision tree for selecting the optimal coupling protocol based on substrate electronics and sterics.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| No Reaction (0% Conv) | Catalyst poisoning or inactive Pd(0). | Switch to precatalysts (e.g., Pd-G4) instead of generating in situ. Ensure |

| Homocoupling of Bromide | Slow Transmetallation. | Switch to a more active boronic ester (e.g., Pinacol ester) or add water to solubilize the base. |

| Defluorination ( | Base is attacking the aryl ring. | CRITICAL: Switch from alkoxide/hydroxide bases to |

| Protodeboronation | Unstable boronic acid.[1] | Use MIDA boronates or Trifluoroborates ( |

References

-

Buchwald, S. L., et al. "A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides."[2][3] Journal of the American Chemical Society, 2015.[2][3] Link

-

Korenaga, T., et al. "Suzuki-Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid." Organic Letters, 2005. (Describes the use of Ag2O/CsF systems). Link

-

Fu, G. C., et al. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society, 2000. (P(tBu)3 protocols). Link

-

Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." (General mechanistic overview). Link

Sources

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

Regioselective functionalization of 1,2-dibromo-3,6-difluorobenzene

Application Note: Strategic Regioselective Functionalization of 1,2-Dibromo-3,6-difluorobenzene

Executive Summary & Chemical Logic

1,2-Dibromo-3,6-difluorobenzene (DBDFB) is a high-value scaffold critical for the synthesis of fluorinated acenes, benzothiadiazole derivatives (OPV acceptors), and liquid crystal mesogens. Its utility lies in its unique substitution pattern: a

Successful regioselective modification requires exploiting the subtle electronic and steric differences between these vectors. This guide details three distinct protocols to access specific chemical space:

-

Vector A (

-Br): Transition-metal catalyzed cross-coupling (Suzuki-Miyaura). -

Vector B (

-H): Directed ortho-metalation (DoM) driven by the strong inductive effect of fluorine. -

Vector C (

-F): Nucleophilic Aromatic Substitution (

Reactivity Profile & Site Selectivity

| Target Site | Reactivity Mode | Key Reagent Class | Selectivity Driver |

| C-1 / C-2 | Cross-Coupling / Halogen-Li Exchange | Pd(0) / n-BuLi | Weakest bond ( |

| C-4 / C-5 | C-H Activation (Deprotonation) | LiTMP / LDA | Acidification by ortho-F (DoM effect) |

| C-3 / C-6 | Amines / Thiols | Activation by ortho-Br; F is a good leaving group |

Protocol 1: Desymmetrizing Mono-Suzuki Cross-Coupling

Objective: Selective mono-arylation of one C-Br bond to generate 2-bromo-3,6-difluorobiphenyl derivatives. Challenge: The starting material is symmetric. Statistical product distribution (Mono vs. Bis) is the primary hurdle. Solution: Kinetic control via stoichiometry and catalyst modulation.

Materials

-

Substrate: 1,2-Dibromo-3,6-difluorobenzene (1.0 equiv)

-

Coupling Partner: Arylboronic acid (0.95 equiv) – Slight deficit is crucial.

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 M aqueous)[1][2] -

Solvent: DME / Toluene (1:1 v/v)

Step-by-Step Methodology

-

Degassing: Charge a 3-neck round bottom flask with DME and Toluene. Sparge with Argon for 20 minutes. Note: Oxygen is the primary cause of homocoupling side-products.

-

Loading: Add DBDFB (1.0 equiv) and

under positive Argon pressure. Stir for 5 mins to ensure catalyst solubilization. -

Activation: Add the Arylboronic acid (0.95 equiv).

-

Base Addition: Add degassed

solution via syringe. -

Reaction: Heat to 85°C (reflux) for 6–12 hours. Monitor via GC-MS or HPLC.

-

Checkpoint: Stop reaction when DBDFB consumption plateaus or Bis-product formation accelerates.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash column chromatography (Hexanes/EtOAc). The unreacted starting material (non-polar) elutes first, followed by the Mono-product, then the Bis-product.

Data Interpretation:

-

Yield Expectation: 55-65% Mono-product, 10-15% Bis-product, 20-30% recovered starting material.

-

Optimization: For higher selectivity, use bulky ligands like SPhos which can increase the rate difference between the first and second oxidative addition steps.

Protocol 2: Orthogonal C-H Functionalization (Directed Lithiation)

Objective: Functionalization of the C-4 position (ortho to Fluorine) without disturbing the C-Br bonds. Challenge: Lithium-Halogen exchange (at C-Br) competes with deprotonation (at C-H). n-BuLi will attack the Bromine. Solution: Use of LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) .[3][4] LiTMP is a bulky, non-nucleophilic base that favors deprotonation over halogen exchange.

Materials

-

Base: LiTMP (Generated in situ from TMP and n-BuLi)

-

Solvent: Anhydrous THF

-

Electrophile: Chlorotrimethylsilane (TMSCl), Iodine (

), or DMF.

Step-by-Step Methodology

-

LiTMP Preparation: In a flame-dried Schlenk flask under

, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in THF at -78°C. Dropwise add n-BuLi (1.05 equiv). Warm to 0°C for 15 mins, then cool back to -78°C . -

Substrate Addition: Dissolve DBDFB (1.0 equiv) in THF. Add this solution dropwise to the LiTMP solution at -78°C over 20 minutes.

-

Critical: Maintain temperature < -70°C. Higher temperatures risk "Halogen Dance" (migration of Br).

-

-

Metallation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the lithiated species (stabilized by ortho-F coordination).

-

Quench: Add the Electrophile (e.g., TMSCl, 1.2 equiv) neat or in THF solution.

-

Warming: Allow the mixture to warm to RT slowly over 2 hours.

-

Workup: Quench with saturated

. Extract with Ether.

Mechanism Note: The lithiation occurs exclusively at C-4/C-5 due to the strong inductive acidification by the adjacent Fluorine atom (DoM effect).

Protocol 3: Regioselective Nucleophilic Aromatic Substitution ( )

Objective: Displacement of Fluorine at C-3/C-6 by heteroatomic nucleophiles.

Challenge: Controlling Mono- vs. Bis-substitution.

Solution: Fluorine is a superior leaving group to Bromine in

Materials

-

Nucleophile: Thiophenol, Morpholine, or Benzylamine (1.0 equiv).

-

Base:

(anhydrous, 2.0 equiv) or -

Solvent: DMF or DMSO (Dry).

Step-by-Step Methodology

-

Setup: Mix DBDFB (1.0 equiv) and Base in DMF (0.2 M concentration).

-

Addition: Add the nucleophile (1.0 equiv) slowly at Room Temperature.

-

Reaction:

-

For Thiols: Stir at RT for 2–4 hours. (Highly reactive).

-

For Amines: Heat to 60–80°C.

-

-

Monitoring: Monitor by TLC. The mono-substituted product is usually significantly more polar than the starting material but less polar than the bis-product.

-

Workup: Pour into ice water. The product often precipitates.[5] Filter or extract with EtOAc.

Visualizing the Synthetic Divergence

The following diagram illustrates the decision tree for functionalizing 1,2-dibromo-3,6-difluorobenzene.

Caption: Divergent synthetic pathways for 1,2-dibromo-3,6-difluorobenzene based on reagent class selection.

References

- Suzuki Coupling on Dibromo-difluoroarenes: Title: Material for organic electroluminescence device and organic electroluminescence device using the same. Source: US Patent 8049411B2 (Synthesis Example 11). URL: Relevance: Provides the baseline industrial conditions for reacting 1,2-dibromo-3,6-difluorobenzene with boronic acids.

-

Regioselective Lithiation of Fluoroarenes

-

Title: Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.[6]

- Source:Tetrahedron Letters, 1996, 37(36), 6551-6554.

- Relevance: Establishes the use of LiTMP/LIDA for deprotonating bromo-fluoroarenes while suppressing halogen-lithium exchange (halogen dance).

-

-

Long-range Effects in Metalation

-

Reactivity of Polyfluorobenzenes:

- Title: Nucleophilic Aromatic Substitution of Polyfluorin

- Source:Chemical Reviews, 2015, 115(2), 907–1037.

-

URL:[Link]

- Relevance: Comprehensive review validating the activation of Fluorine by ortho-Bromine for nucleophilic displacement.

Sources

- 1. EP2301926A1 - Halogen compound, polycyclic compound, and organic electroluminescence element comprising the polycyclic compound - Google Patents [patents.google.com]

- 2. US8049411B2 - Material for organic electroluminescence device and organic electroluminescence device using the same - Google Patents [patents.google.com]

- 3. chimia.ch [chimia.ch]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. vapourtec.com [vapourtec.com]

- 6. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 7. A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Safe Handling and Storage of Volatile Fluorinated Aromatic Intermediates

Introduction: Volatile fluorinated aromatic intermediates are a cornerstone of modern drug discovery and materials science. The strategic incorporation of fluorine atoms into aromatic scaffolds can dramatically alter a molecule's properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability in pharmaceutical candidates.[1][2] Compounds such as hexafluorobenzene, pentafluoropyridine, and various tetrafluorobenzene isomers serve as versatile building blocks for creating complex molecular architectures.[2][3]

However, the very electronic properties that make these intermediates so valuable—namely, the strong electron-withdrawing nature of fluorine atoms—also present significant handling challenges.[2][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely manage these reactive and volatile compounds. It moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that safety protocols are not just followed, but understood.

Chapter 1: Core Chemical Properties and Hazard Assessment

A thorough understanding of the physicochemical properties of volatile fluorinated aromatics is the foundation of safe handling. The high degree of fluorination renders the aromatic ring electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[3][4][5] This inherent reactivity, combined with high volatility and potential toxicity, necessitates a rigorous hazard assessment before any laboratory work commences.

1.1 Key Hazard Classifications:

-

Flammability: Many of these intermediates are flammable liquids with low flash points, meaning they can form ignitable mixtures with air at or below typical room temperatures.[6][7][8][9] All potential ignition sources must be rigorously controlled.

-

Toxicity & Irritation: These compounds are often classified as irritants to the skin, eyes, and respiratory system.[7][9][10][11] Prolonged or high-level exposure can lead to more severe health effects, including potential central nervous system depression.[12]

-

Reactivity: Beyond their utility in planned SNAr reactions, they can react violently with incompatible materials such as strong oxidizing agents, strong bases (e.g., hydroxides, amides), and chemically active metals.[5][13][14]

1.2 Properties of Common Intermediates:

The following table summarizes key data for several representative volatile fluorinated aromatic intermediates. This information is critical for conducting risk assessments and designing appropriate experimental setups.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Flash Point (°C) | Key Hazards |

| Hexafluorobenzene | C₆F₆ | 186.06 | 80 - 82 | 1.612 | 10 | Highly Flammable, Irritant[3][8][9][12] |

| Pentafluoropyridine | C₅F₅N | 169.05 | ~84 | ~1.54 | 23 | Flammable, Irritant[6][7] |

| 1,2,3,4-Tetrafluorobenzene | C₆H₂F₄ | 150.07 | ~95 | ~1.4 | N/A | Irritant, Activates ring for SNAr[2] |